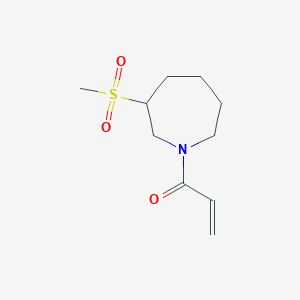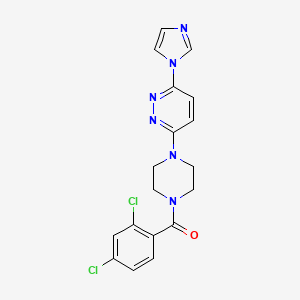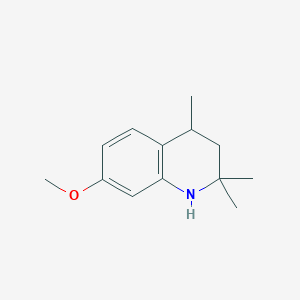
1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) is a heterocyclic organic compound. It is a derivative of hexahydropyrimidine, which is a saturated six-membered ring containing two nitrogen atoms. The compound is often used in various chemical reactions and has applications in different fields due to its unique structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) typically involves the cyclocondensation of propane-1,3-diamine with formaldehyde and a suitable alcohol. The reaction is carried out under acidic conditions to facilitate the formation of the hexahydropyrimidine ring. The resulting product is then treated with hydrogen chloride to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Hexahydropyrimidine: The parent compound of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1), which lacks the methyl groups.
1,3-Dimethylhexahydropyrimidine: The non-hydrochloride form of the compound.
1,3-Dimethylhexahydropyrimidine–hydrogen bromide: A similar compound where the chloride is replaced with bromide.
Uniqueness
1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) is unique due to its specific structure, which includes two methyl groups and a hydrochloride salt. This structure imparts distinct chemical and physical properties, making it suitable for various applications that other similar compounds may not be able to fulfill. For example, the hydrochloride salt form can enhance the compound’s solubility and stability, which is beneficial in certain industrial and pharmaceutical applications.
属性
CAS 编号 |
16077-39-7 |
|---|---|
分子式 |
C6H16Cl2N2 |
分子量 |
187.11 g/mol |
IUPAC 名称 |
1,3-dimethyl-1,3-diazinane;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-7-4-3-5-8(2)6-7;;/h3-6H2,1-2H3;2*1H |
InChI 键 |
PZIUWQWAKZXYTL-UHFFFAOYSA-N |
SMILES |
CN1CCCN(C1)C.Cl |
规范 SMILES |
CN1CCCN(C1)C.Cl.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(diphenylmethyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2522386.png)
![Ethyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2522388.png)









![4-{[1-(2-benzoylbenzoyl)piperidin-4-yl]oxy}-2-methylpyrimidine](/img/structure/B2522403.png)
![4-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2522405.png)

